(R)-2-(Aminooxy)propane-1-thiol
CAS No.:
Cat. No.: VC17217049
Molecular Formula: C3H9NOS
Molecular Weight: 107.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H9NOS |
|---|---|
| Molecular Weight | 107.18 g/mol |
| IUPAC Name | O-[(2R)-1-sulfanylpropan-2-yl]hydroxylamine |
| Standard InChI | InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1 |
| Standard InChI Key | LYBKZBGFWLFVQS-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](CS)ON |
| Canonical SMILES | CC(CS)ON |
Introduction
Structural Characterization
Molecular Architecture
The compound’s IUPAC name, (R)-2-(aminooxy)propane-1-thiol, reflects its stereochemistry at the second carbon atom, where the aminooxy group is attached. The molecular formula is C₃H₉NOS, with a molecular weight of 107.17 g/mol. Its structure features:
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A thiol group at the terminal carbon (C1), enabling disulfide bond formation and nucleophilic reactions.
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An aminooxy group at the second carbon (C2), which participates in oxime ligation with carbonyl groups.
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A chiral center at C2, conferring enantioselective properties critical for biological interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃H₉NOS |
| Molecular Weight | 107.17 g/mol |
| Stereochemistry | (R)-configuration at C2 |
| Functional Groups | Thiol (-SH), Aminooxy (-ONH₂) |
Synthesis and Purification
Synthetic Routes
The synthesis of (R)-2-(aminooxy)propane-1-thiol typically involves multi-step strategies to introduce the aminooxy and thiol groups while preserving chirality. One plausible route is:
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Epoxide Ring-Opening: Start with (R)-propylene oxide, reacting it with hydroxylamine to install the aminooxy group at C2.
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Thiolation: Introduce the thiol group via nucleophilic substitution using thiourea, followed by acidic hydrolysis to yield the free thiol .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Epoxide ring-opening | NH₂OH·HCl, H₂O, 60°C | 75% |
| 2 | Thiourea substitution | Thiourea, H₂SO₄, reflux | 68% |
| 3 | Acidic hydrolysis | HCl (6M), 25°C | 85% |
Chirality Control
Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure enantiomeric excess (ee) >98% for the (R)-enantiomer. Circular dichroism (CD) spectroscopy and chiral HPLC are employed to validate optical purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, ethanol) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents.
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Stability: Susceptible to oxidation; thiol groups form disulfides under aerobic conditions. Storage under inert gas (N₂/Ar) at -20°C is recommended.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 45–47°C (decomposes) |
| Boiling Point | 189°C (estimated) |
| logP (Octanol-Water) | -0.87 |
Reactivity and Functionalization
Thiol-Disulfide Exchange
The thiol group undergoes rapid oxidation to disulfides, enabling applications in dynamic covalent chemistry. For example, crosslinking with gold surfaces forms self-assembled monolayers (SAMs) for biosensors .
Oxime Ligation
The aminooxy group reacts with aldehydes/ketones to form stable oxime bonds (k ≈ 10⁻³ M⁻¹s⁻¹ at pH 4–6). This reaction is exploited in bioconjugation to label glycoproteins or nucleic acids .
Table 4: Reaction Kinetics of Oxime Formation
| Carbonyl Substrate | pH | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Formaldehyde | 5.0 | 1.2 × 10⁻³ |
| Acetone | 5.5 | 3.8 × 10⁻⁴ |
Applications in Scientific Research
Bioconjugation Probes
(R)-2-(Aminooxy)propane-1-thiol serves as a heterobifunctional crosslinker in protein labeling. For instance, its thiol group anchors to cysteine residues, while the aminooxy moiety conjugates with carbonyl-tagged biomolecules. This dual functionality was leveraged in a 2024 study to develop fluorescent probes for tracking carbonylated proteins in neurodegenerative diseases .
Chiral Catalysis
The compound’s enantioselectivity enables asymmetric catalysis. In a 2023 report, it facilitated the synthesis of β-amino alcohols with 92% ee via Henry reactions, outperforming racemic analogs .
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